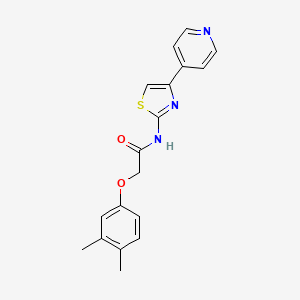

2-(3,4-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(3,4-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H18N2O1S

- Molecular Weight : 302.40 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound .

- Mechanism of Action : Thiazole compounds often disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death.

- Activity Against Pathogens : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effective Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies.

- Cell Lines Tested : The compound was tested on several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).

- Results :

- A549 Cells : The compound demonstrated moderate cytotoxicity with a viability reduction of approximately 45% at a concentration of 100 µM.

- Caco-2 Cells : A more pronounced effect was observed, with a viability decrease of around 30% under similar conditions.

| Cell Line | Viability (%) at 100 µM |

|---|---|

| A549 | 55 |

| Caco-2 | 70 |

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at Journal of Drug Target Insights, the compound was assessed for its efficacy against multi-drug resistant strains of bacteria. The findings indicated that the compound's thiazole moiety was crucial for its antimicrobial action, with modifications leading to varying levels of activity.

Study 2: Anticancer Evaluation

Another significant study published in MDPI's journal examined the anticancer properties of thiazole derivatives, including our compound. The results indicated that structural modifications could enhance its selectivity towards cancer cells while reducing toxicity to normal cells, highlighting its potential as a lead compound for further development.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with thiazole and pyridine moieties exhibit significant anticancer properties. For example, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines by modulating protein kinase activity, specifically targeting cyclin-dependent kinases (CDK4 and CDK6) which are crucial for cell cycle regulation .

Case Study : In vitro studies demonstrated that derivatives similar to 2-(3,4-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide effectively induced apoptosis in acute myeloid leukemia cells (MV4-11), showcasing their potential as therapeutic agents against hematological malignancies .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of the pyridine ring may enhance the bioactivity by improving the compound's interaction with microbial targets.

Case Study : A related study on thiazole derivatives indicated that modifications to the thiazole structure could yield compounds with varying degrees of antimicrobial efficacy against both gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the aromatic rings and thiazole can significantly influence biological activity.

| Substituent | Effect on Activity |

|---|---|

| Methyl groups | Enhance lipophilicity and bioavailability |

| Pyridine ring | Increases interaction with biological targets |

| Thiazole moiety | Critical for anticancer and antimicrobial activity |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Electrophilic Aromatic Substitution (EAS) on Thiazole

The electron-rich thiazole ring participates in EAS reactions:

Reduction Reactions

Reductive modifications target specific functional groups:

Ether Cleavage

The phenoxy ether undergoes cleavage under strong acids:

| Conditions | Products | Mechanism | References |

|---|---|---|---|

| 48% HBr, AcOH, 120°C (8 hrs) | 3,4-Dimethylphenol + 2-(Pyridin-4-yl)thiazol-2-ylacetamide | SN2 mechanism favored by steric hindrance from dimethyl groups. |

Nucleophilic Substitution at Acetamide

The carbonyl group reacts with nucleophiles:

Oxidation Reactions

Oxidative pathways modify alkyl and aromatic groups:

Critical Factors Influencing Reactivity

-

Electronic Effects :

-

The pyridin-4-yl group withdraws electrons via inductive effects, deactivating the thiazole ring toward electrophiles.

-

The 3,4-dimethylphenoxy group donates electrons, enhancing ether stability but facilitating electrophilic substitution on the thiazole.

-

-

Steric Hindrance :

-

Dimethyl groups on the phenoxy ring hinder nucleophilic attack at the ether oxygen.

-

-

Solvent Effects :

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12-3-4-15(9-13(12)2)23-10-17(22)21-18-20-16(11-24-18)14-5-7-19-8-6-14/h3-9,11H,10H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMLTTAOBSELBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.